molecular formula C17H16N2S B15080855 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline

Cat. No.: B15080855
M. Wt: 280.4 g/mol
InChI Key: GWZVTVZKWNUPTJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is a high-purity quinoline derivative offered for research and development purposes. Quinoline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Scientific studies on structurally related 2-heteroaryl-4-(phenylamino)quinoline derivatives have demonstrated potent cytotoxic effects against the full panel of the NCI's 60 human cancer cell lines, highlighting the potential of this chemical class in oncology research . Furthermore, various quinoline derivatives are recognized for their versatile applications in the biomedical field, often serving as key scaffolds in the development of novel bioactive molecules with antibacterial and antioxidant properties . This compound is provided exclusively for laboratory research. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4-pyrrolidin-1-yl-2-thiophen-2-ylquinoline

InChI

InChI=1S/C17H16N2S/c1-2-7-14-13(6-1)16(19-9-3-4-10-19)12-15(18-14)17-8-5-11-20-17/h1-2,5-8,11-12H,3-4,9-10H2

InChI Key

GWZVTVZKWNUPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution at the 4-Position: The introduction of the pyrrolidine ring at the 4-position can be achieved through nucleophilic substitution reactions. For example, 4-chloroquinoline can react with pyrrolidine under basic conditions to form the desired product.

    Substitution at the 2-Position: The thiophene ring can be introduced at the 2-position through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Core Quinoline Formation

The quinoline backbone is typically synthesized via Pfitzinger reactions or Friedländer condensation using isatin derivatives and ketones. For example:

  • Pfitzinger reaction : Isatin derivatives react with acetophenone under basic conditions (e.g., KOH) to form quinoline-4-carboxylic acids, which are later functionalized at the 2- and 4-positions .

  • Microwave-assisted Suzuki-Miyaura cross-coupling introduces thiophen-2-yl groups at the 2-position using arylboronic acids .

Substitution at the 4-Position

The pyrrolidin-1-yl group is introduced via:

  • Amide coupling : Quinoline-4-carboxylic acid intermediates react with pyrrolidine derivatives using coupling agents (e.g., HATU, DCC) .

  • Nucleophilic substitution : Chlorinated quinoline intermediates undergo substitution with pyrrolidine under basic conditions (e.g., NaH in DMF) .

Table 1: Key Synthetic Routes for 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline

StepMethodReagents/ConditionsYieldSource
Quinoline corePfitzinger reactionIsatin, acetophenone, KOH, ethylene glycol, reflux70–85%
2-Thiophenyl substitutionSuzuki-Miyaura couplingThiophen-2-ylboronic acid, Pd(PPh₃)₄, microwave, 120°C65–88%
4-PyrrolidinylationAmide couplingPyrrolidine, HATU, DIPEA, DMF, rt80–92%

Electrophilic Substitution

The electron-rich thiophene and quinoline rings enable:

  • Halogenation : Chlorination/bromination at C3 or C6 positions using NCS/NBS .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at C5/C7 positions .

Functional Group Transformations

  • Reductive amination : The pyrrolidine nitrogen can be alkylated using aldehydes/ketones and NaBH₃CN .

  • Oxidation : Thiophene sulfurs oxidize to sulfones with mCPBA, altering electronic properties .

Stability and Degradation

  • Acidic conditions : The quinoline ring resists protonation below pH 3, but prolonged exposure to HCl/CH₃COOH leads to decomposition .

  • Oxidative stability : Stable under ambient O₂ but degrades in H₂O₂/Fe³⁺ systems via radical pathways .

  • Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC .

Key Research Findings

  • SAR studies :

    • Thiophene enhances π-stacking with target proteins (e.g., PfCRT) .

    • Pyrrolidine improves solubility and metabolic stability compared to piperidine .

  • Mechanochemical synthesis : Solid-state methods reduce solvent use and improve yields (32% → 58%) .

Scientific Research Applications

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit DNA topoisomerase, leading to anticancer activity.

    Materials Science: In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological profile of quinoline derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position 4) Substituents (Position 2) Molecular Weight (g/mol) Key Properties/Activities
4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline Pyrrolidine (5-membered) Thiophene 280.39 N/A (structural focus)
4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Piperidine (6-membered) Thiophene 294.42 Improved solubility vs. pyrrolidine analogs
4-(4-Methylpiperazino)-2-(thiophen-2-yl)quinoline 4-Methylpiperazine Thiophene 309.43 Enhanced pharmacokinetics due to methyl group
6-Methoxy-2-(thiophen-2-yl)quinoline Methoxy Thiophene 255.32 Anticancer activity (IC₅₀ < 50 µM)
4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline Piperidin-1-ylmethyl Thiophene 308.45 Antiproliferative activity (tested on MCF-7, H-460)

Key Observations :

  • Ring Size and Flexibility : Piperidine (6-membered) analogs exhibit higher solubility than pyrrolidine derivatives due to reduced steric hindrance .
  • Polarity : The 4-methylpiperazine group enhances water solubility and bioavailability .
  • Biological Activity : Methoxy and piperidinylmethyl substituents correlate with anticancer effects, suggesting substituent polarity and bulkiness modulate target binding .

Computational and Pharmacokinetic Studies

  • ADMET Predictions: Piperidinylmethyl quinolines showed favorable logP values (~3.5) and moderate aqueous solubility, suggesting oral bioavailability .
  • Docking Studies: Thiophene moieties in 2-position enhance binding to kinase domains, as observed in benzothiophene-quinoline hybrids .

Biological Activity

4-(Pyrrolidin-1-yl)-2-(thiophen-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C17H16N2S
  • CAS Number : 633299-29-3

Synthesis methods for derivatives of quinoline often involve multi-step processes that can include reactions with various amines and thiophenes. The specific synthetic route for this compound has not been extensively detailed in the literature, but similar compounds have been synthesized using techniques such as microwave-assisted synthesis and ultrasound-assisted reactions, which enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine moiety in this compound may contribute to its enhanced antibacterial activity.

Anticancer Potential

In vitro studies have shown that quinoline derivatives can inhibit cancer cell proliferation. A study evaluating structural analogs indicated that certain quinoline compounds possess anticancer properties with IC50 values ranging from 0.11 to 5.51 μM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism of action often involves the inhibition of critical cellular pathways, including apoptosis induction through caspase activation.

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting a potential mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes . This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Signal Transduction Modulation : Quinoline derivatives may interfere with signaling pathways critical for cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives:

  • Antimalarial Activity : A study on related compounds demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL .
  • Dual Binding Site Inhibition : Research on novel triazole-quinoline hybrids indicated their potential as selective dual binding site acetylcholinesterase inhibitors, suggesting a broader therapeutic application beyond traditional uses .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Amide CouplingPyBOP, DMF, NMM, room temperature59
Oxidative FunctionalizationRuO2·H2O/NaIO4, CCl4/MeCN, 16 h29–36

Basic: How is the structure of this compound characterized?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrrolidine methylenes at δ 1.8–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ions (e.g., [M+H]+^+ at m/z 477 for related quinolines) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal lattices) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst Screening : Replace PyBOP with HATU or EDCI for better coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps .

Example : Replacing DMF with THF in amide coupling increased yields of analogous quinolines by 15% in preliminary trials .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., distinguishing quinoline C4–H from pyrrolidine protons) .
  • Deuterated Solvents : Use DMSO-d6 to eliminate solvent interference in 1^1H NMR .
  • Computational Modeling : DFT calculations predict NMR shifts for validation .

Advanced: How does substitution influence biological activity in quinoline derivatives?

Answer:
Structure-activity relationships (SAR) are critical:

  • Electron-Donating Groups : Pyrrolidine enhances solubility and membrane permeability, while thiophene contributes to π-π stacking with biological targets .
  • Comparison with Analogues : 4-(Adamantyl)quinolines show antituberculosis activity, suggesting bulky substituents improve target binding .

Q. Table 2: Biological Activity of Analogues

CompoundSubstituentsActivityReference
4-(Adamantyl)-2-fluorophenylquinolineAdamantyl, 4-fluorophenylAntituberculosis
2-Methylimidazo[1,2-a]pyridine derivativesTrifluoromethylCNS activity

Basic: What analytical techniques confirm compound purity?

Answer:

  • HPLC : Use C18 columns with gradient elution (MeCN/H2O + 0.1% TFA) to detect impurities .
  • Elemental Analysis : Verify C, H, N content (e.g., C: 65.41%, H: 4.22% for C26H20FNO7) .

Advanced: How to address stability issues during storage?

Answer:

  • Inert Atmosphere : Store under argon to prevent oxidation of thiophene or pyrrolidine moieties .
  • Low-Temperature Storage : -20°C in amber vials reduces photodegradation .
  • Lyophilization : For hygroscopic derivatives, lyophilize and store with desiccants .

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